Adenosine-2',3'-O-phenylboronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

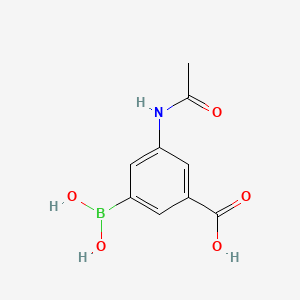

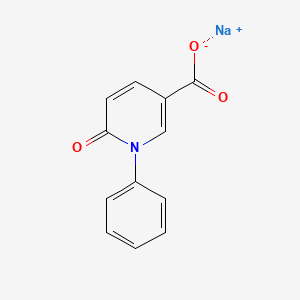

Adenosine-2’,3’-O-phenylboronate is a biomedical molecule that profoundly influences adenosine receptors and nucleotide metabolism . It assumes a pivotal position in precisely directing cellular mechanisms aiding in research of neurotransmission, cardiovascular ailments, and oncology .

Molecular Structure Analysis

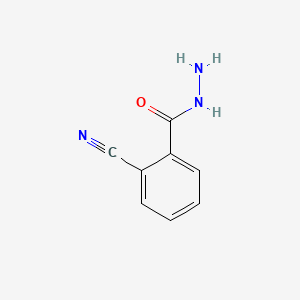

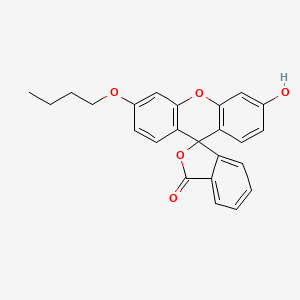

The molecular formula of Adenosine-2’,3’-O-phenylboronate is C16H16BN5O4 . Its molecular weight is 353.1 g/mol . The InChIKey is AUYKHPDTEBVOAG-ZIWBQIBKSA-N .

Chemical Reactions Analysis

Adenosine-2’,3’-O-phenylboronate exhibits binding properties to thermosensitive copolymers, such as a copolymer of N-isopropylacrylamide and 3-(acrylamido)aminophenylboronic acid. This interaction has been quantitatively studied, revealing that at lower temperatures, adenosine binds to the water-soluble copolymer via a Langmuir model.

Physical And Chemical Properties Analysis

Adenosine-2’,3’-O-phenylboronate is a solid substance . It is soluble in Pyridine . It has a melting point of 221-223°C (lit.) .

Wissenschaftliche Forschungsanwendungen

Binding to Thermosensitive Copolymers

Adenosine-2',3'-O-phenylboronate exhibits binding properties to thermosensitive copolymers, such as a copolymer of N-isopropylacrylamide and 3-(acrylamido)aminophenylboronic acid. This interaction has been quantitatively studied, revealing that at lower temperatures, adenosine binds to the water-soluble copolymer via a Langmuir model. The binding is influenced by the ionization of the boronate-nucleoside complexes and the reactivity of the phenylboronate groups. The phase transition temperature of the copolymer increases with the loading of reversibly bound adenosine, indicating a significant interaction between adenosine and the copolymer's phenylboronate groups (Ivanov, Galaev, & Mattiasson, 2005).

Magnetic Attapulgite for Nucleoside Enrichment

Functionalized magnetic attapulgite has been developed to capture and enrich nucleosides, including adenosine, demonstrating the potential of adenosine-2',3'-O-phenylboronate in selective enrichment applications. This material combines Fe3O4 nanoparticles with attapulgite, resulting in high capture capacity and remarkable selectivity for adenosine, even in complex mixtures like urine samples (Cheng et al., 2015).

Fluorescence Detection of Adenosine

A system utilizing Tween 20-stabilized gold nanoparticles combined with BODIPY-conjugated adenosine triphosphate has been developed for the sensitive and selective fluorescence detection of adenosine. The system exploits the quenching efficiency of gold nanoparticles, which increases with the presence of adenosine, demonstrating an innovative approach to adenosine detection with over 1000-fold selectivity (Hung, Shih, & Tseng, 2015).

Wirkmechanismus

Target of Action

Adenosine-2’,3’-O-phenylboronate is a biomedical molecule that profoundly influences adenosine receptors and nucleotide metabolism . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

The compound acts as a direct agonist at specific cell membrane receptors (A1 & A2) of adenosine . The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in the depression of SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .

Pharmacokinetics

It is recommended to store the compound at -20° C . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Zukünftige Richtungen

Adenosine-2’,3’-O-phenylboronate is a product for proteomics research . Its influence on adenosine receptors and nucleotide metabolism makes it a valuable tool in the research of neurotransmission, cardiovascular ailments, and oncology . As our understanding of these fields grows, the use of Adenosine-2’,3’-O-phenylboronate may expand or evolve.

Eigenschaften

IUPAC Name |

[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKHPDTEBVOAG-ZIWBQIBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=NC4=C(N=CN=C43)N)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675537 |

Source

|

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4710-68-3 |

Source

|

| Record name | [(4R,6R,6aS)-6-(6-Amino-9H-purin-9-yl)-2-phenyltetrahydro-2H-furo[3,4-d][1,3,2]dioxaborol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)

![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)